(6-Isobutylpyridin-3-yl)boronic acid
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Overview
Description
(6-Isobutylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H14BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isobutylpyridin-3-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides under palladium catalysis . The reaction conditions are generally mild, and the use of appropriate bases such as potassium acetate or potassium phenoxide is crucial for the success of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow setups for handling and performing organolithium chemistry on a multigram scale have been developed, enabling the synthesis of various compounds with high throughput . The use of metal-free, photoinduced borylation methods also offers a scalable approach for industrial production .
Chemical Reactions Analysis
Types of Reactions
(6-Isobutylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) . The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates .
Scientific Research Applications
(6-Isobutylpyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which (6-Isobutylpyridin-3-yl)boronic acid exerts its effects involves the formation of boron-oxygen bonds with diols or other nucleophiles. This interaction is crucial in reactions like the Suzuki-Miyaura coupling, where the boronic acid group transfers an organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved in these reactions include the palladium catalyst and the organic substrates participating in the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Isobutylpyridin-3-yl)boronic acid include other boronic acids and boronates, such as phenylboronic acid and pinacolborane .
Uniqueness
What sets this compound apart from other boronic acids is its specific structure, which includes an isobutyl group attached to the pyridine ring. This unique structure can influence its reactivity and the types of reactions it can undergo, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C9H14BNO2 |
---|---|
Molecular Weight |
179.03 g/mol |
IUPAC Name |
[6-(2-methylpropyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7(2)5-9-4-3-8(6-11-9)10(12)13/h3-4,6-7,12-13H,5H2,1-2H3 |
InChI Key |
ATRWMVRMWAZAOO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)CC(C)C)(O)O |
Origin of Product |
United States |
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